molecular formula C18H17NO3S B281032 N-(4-ethoxyphenyl)-1-naphthalenesulfonamide

N-(4-ethoxyphenyl)-1-naphthalenesulfonamide

Cat. No. B281032
M. Wt: 327.4 g/mol
InChI Key: AUWAXOUXXJNYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-1-naphthalenesulfonamide, also known as ENSA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ENSA belongs to the class of sulfonamides, which are known for their wide range of biological activities.

Mechanism of Action

N-(4-ethoxyphenyl)-1-naphthalenesulfonamide is believed to exert its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a key role in regulating the pH of the tumor microenvironment, which is critical for tumor growth and survival. By inhibiting CA IX, N-(4-ethoxyphenyl)-1-naphthalenesulfonamide disrupts the pH balance of the tumor microenvironment, leading to tumor cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(4-ethoxyphenyl)-1-naphthalenesulfonamide is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using N-(4-ethoxyphenyl)-1-naphthalenesulfonamide in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in animal models. Additionally, N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-1-naphthalenesulfonamide. One area of interest is the development of N-(4-ethoxyphenyl)-1-naphthalenesulfonamide-based diagnostic tools for cancer. N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has been shown to selectively bind to CA IX, which is overexpressed in many types of cancer cells. This makes it a promising candidate for the development of cancer-specific imaging agents. Another area of interest is the development of N-(4-ethoxyphenyl)-1-naphthalenesulfonamide-based therapeutics for cancer. N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has been shown to have potent anti-tumor effects in preclinical studies, and further research is needed to determine its potential as a cancer treatment. Finally, research is needed to determine the safety and efficacy of N-(4-ethoxyphenyl)-1-naphthalenesulfonamide in human clinical trials. If N-(4-ethoxyphenyl)-1-naphthalenesulfonamide proves to be safe and effective in humans, it could become a valuable addition to the arsenal of cancer therapeutics.

Synthesis Methods

N-(4-ethoxyphenyl)-1-naphthalenesulfonamide can be synthesized by reacting 4-ethoxyaniline with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-ethoxyphenyl)-1-naphthalenesulfonamide as a white solid with a melting point of 128-130°C. The purity of N-(4-ethoxyphenyl)-1-naphthalenesulfonamide can be determined by using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-ethoxyphenyl)-1-naphthalenesulfonamide has also been investigated for its potential use as a diagnostic tool for cancer.

properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H17NO3S/c1-2-22-16-12-10-15(11-13-16)19-23(20,21)18-9-5-7-14-6-3-4-8-17(14)18/h3-13,19H,2H2,1H3

InChI Key

AUWAXOUXXJNYCC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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